molecular formula C20H14N4O3S2 B12215576 (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one

(3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12215576
M. Wt: 422.5 g/mol
InChI Key: LKOSXADYIYIJAY-UHFFFAOYSA-N
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Description

The compound (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethoxy group. Subsequent steps involve the formation of the imidazolidinone ring and the indolone moiety. The final step is the condensation reaction to form the desired compound. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, imidazolidinone derivatives, and indolone derivatives. These compounds share structural similarities with (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one but may differ in their functional groups or overall structure.

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

3-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one

InChI

InChI=1S/C20H14N4O3S2/c1-2-27-10-7-8-13-14(9-10)29-20(22-13)24-18(26)16(23-19(24)28)15-11-5-3-4-6-12(11)21-17(15)25/h3-9,26H,2H2,1H3,(H,23,28)

InChI Key

LKOSXADYIYIJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=C(NC3=S)C4=C5C=CC=CC5=NC4=O)O

Origin of Product

United States

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